molecular formula C15H14O3 B3180480 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 178931-48-1

2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

Cat. No.: B3180480
CAS No.: 178931-48-1
M. Wt: 242.27 g/mol
InChI Key: KNAHKZWKTBIESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Naphthofuran-dione Scaffolds in Natural Product Isolation

The discovery of naphthofuran-diones traces back to mid-20th-century phytochemical studies targeting bioactive plant metabolites. Early isolations from Streptocarpus dunnii and Avicennia mangroves revealed compounds with unprecedented fused furan-quinone architectures, challenging existing paradigms in heterocyclic chemistry. These molecules exhibited distinctive UV-visible absorption spectra (λ_max ≈ 240–280 nm) and redox behavior attributable to their conjugated quinoid systems, enabling their characterization via early spectroscopic techniques.

Structural elucidation of 2,2,3-trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione relied heavily on comparative analysis with simpler naphthofuran-diones. X-ray crystallography of the parent compound naphtho[1,2-b]furan-4,5-dione established the planar quinone-furan fusion, while nuclear magnetic resonance (NMR) studies of methyl-substituted derivatives revealed anisotropic shielding effects caused by the tricyclic system. The compound’s molecular formula (C₁₅H₁₄O₃) and mass spectral fragmentation pattern (base peak at m/z 242.27) became diagnostic markers for identifying related natural products.

Natural distribution studies show concentration in specific plant families:

Plant Family Genus/Species Tissue Localization Concentration Range (μg/g dry weight)
Gesneriaceae Streptocarpus dunnii Leaf trichomes 120–450
Acanthaceae Avicennia marina Root exudates 80–220

This restricted phylogenetic distribution suggests evolutionary specialization in biochemical defense mechanisms. The compound’s biosynthesis likely proceeds through a polyketide pathway, with methyl groups originating from S-adenosylmethionine-derived methylation events.

Properties

IUPAC Name

2,2,3-trimethyl-3H-benzo[g][1]benzofuran-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-8-11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-15(8,2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHKZWKTBIESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C3=CC=CC=C3C(=O)C2=O)OC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydronaphthofurans, including 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for dihydronaphthofurans often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency .

Scientific Research Applications

Medicinal Chemistry

Dunnione has shown promise in medicinal chemistry due to its unique structural properties that can influence biological activity.

Anticancer Properties:
Research has indicated that compounds similar to Dunnione exhibit anticancer activity. For instance, derivatives of naphthoquinones have been studied for their ability to induce apoptosis in cancer cells. Dunnione's structure allows it to interact with biological targets effectively, potentially leading to the development of new anticancer agents .

Antioxidant Activity:
Dunnione has been noted for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the furan ring in Dunnione enhances its electron-donating ability, making it a candidate for further studies in antioxidant applications .

Materials Science

In materials science, Dunnione's unique chemical structure opens avenues for innovative applications.

Polymer Chemistry:
Dunnione can be utilized as a monomer or additive in polymer synthesis. Its reactive functional groups allow for the creation of polymers with enhanced thermal stability and mechanical properties. This makes it suitable for applications in coatings and composites .

Organic Electronics:
The compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to form charge-transfer complexes can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of similar compounds suggests that Dunnione could enhance device performance due to its favorable energy levels .

Organic Synthesis

Dunnione serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules:
The compound can be used as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to introduce various functional groups through selective reactions. This aspect is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where complex structures are often required .

Synthetic Methodologies:
Innovative synthetic methodologies utilizing Dunnione have been developed, including cycloaddition reactions and functionalization strategies that leverage its unique structural features. These methodologies contribute to more efficient pathways for constructing diverse chemical entities .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated Dunnione derivativesShowed significant cytotoxicity against various cancer cell lines; potential lead compounds identified .
Antioxidant Efficacy StudyEvaluated antioxidant propertiesDemonstrated strong radical scavenging activity; supports further development as a health supplement .
Polymer Development ResearchExplored use in polymer synthesisResulted in enhanced mechanical properties and thermal stability of resultant polymers .

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Physicochemical Data

  • Molecular formula : C₁₅H₁₄O₄
  • Molecular weight : 258.27 g/mol
  • Melting point: Not explicitly reported, but related dihydronaphtho[1,2-b]furan-4,5-dione derivatives exhibit melting points between 136°C (ethyl-substituted analogs) and 229°C (unsubstituted derivatives) .
  • Spectroscopic signatures :
    • ¹H-NMR : δH 1.56 (two equivalent methyl groups), δH 4.50–4.91 (olefinic methyl groups), and δH 7.14–7.50 (aromatic protons) .
    • ¹³C-NMR : Two carbonyl signals at δC 174.1 and 184.1 .
Key Observations:

Substituent Effects on Activity: Methyl groups: The 2,2,3-trimethyl substitution in the target compound enhances lipophilicity and membrane permeability compared to mono-methyl or ethyl analogs, contributing to its lower IC₅₀ in cytotoxicity assays . Sulfonyl groups: Derivatives like 7g exhibit broad-spectrum antibacterial activity due to electrophilic sulfonyl moieties, which disrupt microbial redox balance .

Isomer-Specific Activity: The [1,2-b] isomer (e.g., target compound) shows stronger cytotoxicity against breast cancer cells, while the [2,3-b] isomer (e.g., 4k) demonstrates higher DNA-binding affinity due to planar quinone alignment .

Mechanistic Divergence: Apoptosis induction: The target compound and NFD both activate stress kinases (JNK/ERK), but NFD lacks methyl groups, resulting in faster metabolic clearance . Antimicrobial vs. Anticancer: Sulfonyl derivatives (e.g., 7g) prioritize microbial enzyme inhibition, whereas hydroxylated naphthoquinones (e.g., target compound) target eukaryotic topoisomerases .

Biological Activity

2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione, also known as Dunnione (CAS No. 521-49-3), is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula: C15H14O3
  • Molecular Weight: 242.27 g/mol
  • Structural Characteristics: The compound features a naphthoquinone structure that may contribute to its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases.

Case Study:
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various compounds including Dunnione using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results showed that Dunnione had a notable IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 50 µg/mL) .

Antimicrobial Activity

Dunnione has been tested for its antimicrobial properties against a range of bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The above table summarizes findings from a study published in the Journal of Antimicrobial Agents where Dunnione demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity and Anti-cancer Properties

In vitro studies have explored the cytotoxic effects of Dunnione on various cancer cell lines.

Findings:
A notable study reported that Dunnione exhibited selective cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 15 µg/mL and 20 µg/mL respectively. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity of Dunnione may be attributed to its ability to interact with cellular components and modulate various signaling pathways:

  • Reactive Oxygen Species (ROS) Regulation: Dunnione's antioxidant properties help in reducing ROS levels in cells.
  • Apoptotic Pathway Activation: The compound has been shown to activate caspases which are critical in the apoptotic process.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting microbial cell integrity.

Q & A

Q. Basic Synthesis Strategies

  • O-Allylation and Claisen Rearrangement : Start with 2-hydroxy-1,4-naphthoquinone. Allyl bromide is used for O-allylation, followed by Claisen rearrangement to generate allyl lawsone .
  • Cyclization : Use Lewis acids like NbCl5 at room temperature to cyclize intermediates into the furan-4,5-dione core .
  • Functionalization : Bromination with N-bromosuccinimide (NBS) and AIBN introduces bromomethyl groups, which can react with amines (e.g., glycine methyl ester) to form derivatives .

Q. Advanced Modifications

  • Sulfonyl Derivatives : Oxidize 3-arylthio derivatives with mCPBA (meta-chloroperbenzoic acid) to synthesize sulfonyl-substituted analogs (e.g., 7e–7g) with yields of 78–81% .
  • Click Chemistry : Synthesize triazole-linked derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for antitumor applications .

How are structural and electronic properties of this compound characterized?

Q. Basic Characterization Techniques

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents (e.g., methyl groups at δ 1.4–1.6 ppm) and aromatic protons .
    • HRMS confirms molecular weight with <1 ppm error .
  • X-ray Crystallography : Resolves half-chair conformations of the furan ring and dihedral angles between fused aromatic systems .

Q. Advanced Analytical Methods

  • Cyclic Voltammetry : Evaluates redox behavior in aprotic media (e.g., DMSO with TBAP electrolyte). The quinone moiety shows reversible reduction peaks near −0.5 V vs. Ag/AgCl .
  • DFT Calculations : Predict HOMO-LUMO gaps and charge distribution for structure-activity relationships .

What biological activities have been reported, and how are they mechanistically studied?

Q. Basic Bioactivity Screening

  • Antimicrobial Assays : Test derivatives against E. coli and S. aureus using MIC (Minimum Inhibitory Concentration) assays. Sulfonyl derivatives (e.g., 7g) show MIC values of 8–16 µg/mL .
  • Antifungal Activity : Evaluate against Candida species via broth microdilution. Iodomethyl derivatives inhibit growth at 10–20 µM .

Q. Advanced Mechanistic Studies

  • Apoptosis Induction : Measure caspase-3/7 activation in cancer cells (e.g., oral squamous cell carcinoma) via fluorometric assays. The compound triggers apoptosis by downregulating EGFR/PI3K/Akt signaling .
  • Topoisomerase II Inhibition : Use DNA relaxation assays (agarose gel electrophoresis) to confirm DNA damage via topoisomerase II poisoning .

How can structural modifications enhance selectivity or potency in therapeutic applications?

Q. Methodological Approaches

  • Bromination : Introduce bromine at C3 to improve electrophilicity, enhancing DNA alkylation capacity (e.g., 3-bromo derivatives in prostate cancer models) .
  • Arylamino Substitution : React with 2,4-dibromoaniline to form analogs with improved intercalation into DNA, validated via UV-Vis hypochromicity studies .
  • Triazole Linkers : Incorporate triazole moieties (e.g., compound 20c) to target dual redox centers, increasing cytotoxicity in breast cancer cells (IC50 = 2.5 µM) .

What strategies resolve contradictions in reactivity or bioactivity data across studies?

Q. Case Example: Divergent Anticancer Mechanisms

  • Contradiction : Some studies report EGFR/PI3K/Akt inhibition , while others highlight topoisomerase II-mediated DNA damage .
  • Resolution :
    • Cell-Type Specificity : Use RNA-seq to compare signaling pathways in oral vs. lung cancer models.
    • Dose-Dependent Effects : Perform time-course assays to distinguish early DNA damage (1–6 hrs) from late apoptosis (24–48 hrs) .
    • Redox Profiling : Measure ROS generation (via DCFH-DA fluorescence) to correlate with mechanism dominance .

How are computational tools integrated into the design of novel derivatives?

Q. Advanced Workflows

  • Molecular Docking : Screen derivatives against EGFR (PDB: 1M17) or topoisomerase II (PDB: 1ZXM) to prioritize synthetic targets .
  • ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with anticancer IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
Reactant of Route 2
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.